2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
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Overview
Description
2-Benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamido group, a methoxyphenethyl group, and a tetrahydrobenzo[d]thiazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Benzamido Group: The benzamido group is introduced by reacting the benzothiazole intermediate with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-methoxyphenethyl bromide in the presence of a strong base like sodium hydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamido group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the benzothiazole ring.
Scientific Research Applications
2-Benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of tumor cells and in modulating immune responses.
Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as kinases, which play crucial roles in cell signaling pathways.
Pathways Involved: By inhibiting kinase activity, the compound can disrupt various signaling pathways involved in cell proliferation, apoptosis, and immune responses. This leads to the modulation of cellular functions and can result in therapeutic effects such as tumor growth inhibition and reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against casein kinase 1 delta and epsilon (CK1δ/ε).
Benzo[d]thiazole-2-thiol derivatives: Studied for their antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Investigated for their antimycobacterial activity.
Uniqueness
2-Benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its specific structural features, such as the methoxyphenethyl group and the tetrahydrobenzo[d]thiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-30-18-12-10-16(11-13-18)14-15-25-23(29)19-8-5-9-20-21(19)26-24(31-20)27-22(28)17-6-3-2-4-7-17/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHNAPCJPAZYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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